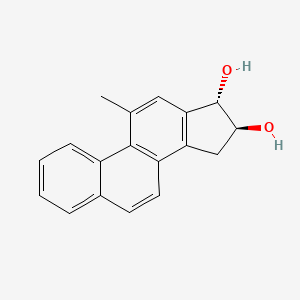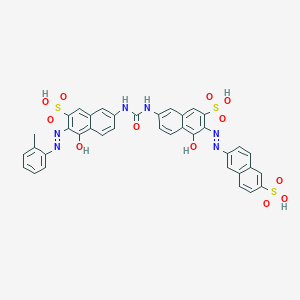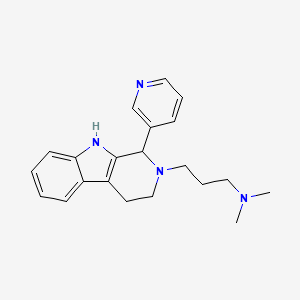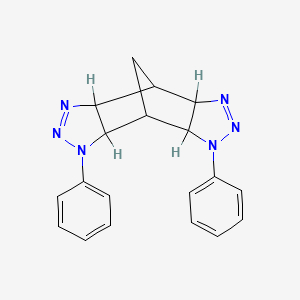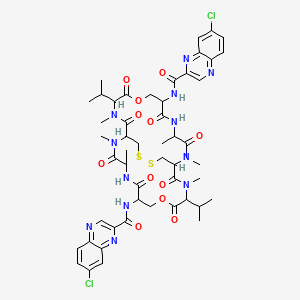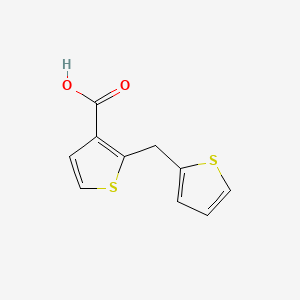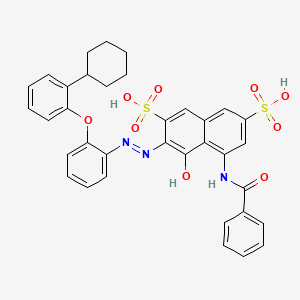
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, including benzoylamino, diazenyl, hydroxy, and sulfonic acid groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions, starting with commercially available naphthalene derivatives.
Introduction of Functional Groups: The benzoylamino group is introduced via an amide formation reaction, typically using benzoyl chloride and an appropriate amine under basic conditions.
Diazenyl Group Formation: The diazenyl group is formed through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with a phenol derivative.
Cyclohexylphenoxy Group Addition: The cyclohexylphenoxy group is introduced through an etherification reaction, using cyclohexylphenol and an appropriate leaving group.
Sulfonation: The sulfonic acid groups are introduced via sulfonation, typically using sulfuric acid or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of azo dyes due to its diazenyl group.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology
Biomolecular Probes: Utilized in the development of probes for detecting specific biomolecules.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its complex structure and functional groups.
Industry
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and interaction with biological molecules. The benzoylamino and cyclohexylphenoxy groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Azo Dyes: Compounds with similar diazenyl groups used in dyeing processes.
Sulfonated Naphthalenes: Compounds with sulfonic acid groups used in detergents and dispersants.
Uniqueness
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
特性
CAS番号 |
178261-58-0 |
|---|---|
分子式 |
C35H31N3O9S2 |
分子量 |
701.8 g/mol |
IUPAC名 |
5-benzamido-3-[[2-(2-cyclohexylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C35H31N3O9S2/c39-34-32-24(19-25(48(41,42)43)21-28(32)36-35(40)23-13-5-2-6-14-23)20-31(49(44,45)46)33(34)38-37-27-16-8-10-18-30(27)47-29-17-9-7-15-26(29)22-11-3-1-4-12-22/h2,5-10,13-22,39H,1,3-4,11-12H2,(H,36,40)(H,41,42,43)(H,44,45,46) |
InChIキー |
OEGNZGHSJLQMPP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)NC(=O)C6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)
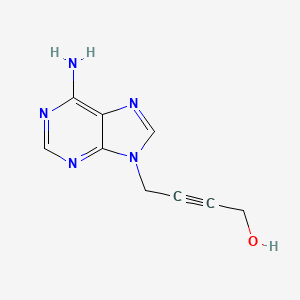
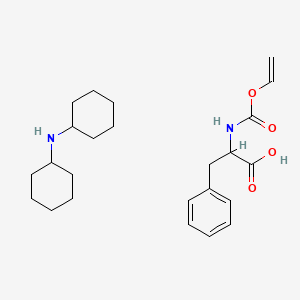
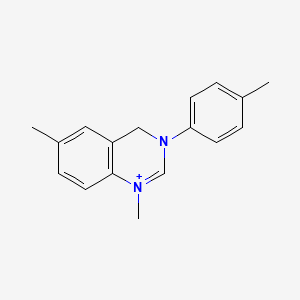
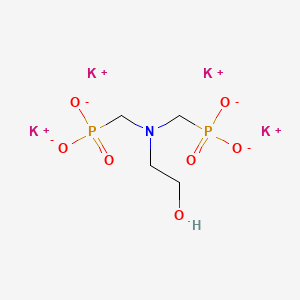
acetate](/img/structure/B12800057.png)
